

GSK-J1 H3K27me3 versus H3K4me3 inhibition potency

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Compound Focus: Gsk-J1

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Quantitative Inhibition Profile of GSK-J1

The following table summarizes the key potency and selectivity data for **GSK-J1** against various histone demethylases, primarily from cell-free assays [1] [2] [3].

Enzyme Target	Histone Mark	Reported IC ₅₀ (μM)	Key Selectivity Notes
JMJD3 (KDM6B)	H3K27me3/me2	0.00006 (AlphaScreen) [1], 0.028-0.060 (cell-free) [2] [3]	Primary target; high potency.
UTX (KDM6A)	H3K27me3/me2	0.053 (cell-free) [3]	Primary target; high potency.
JARID1B (KDM5B)	H3K4me3	0.95 [1]	~16-35x less potent than for JMJD3.
JARID1C (KDM5C)	H3K4me3	1.76 [1]	~30-60x less potent than for JMJD3.
JMJD2A (KDM4A)	H3K9me3	44.3 [1]	Negligible activity at physiological concentrations.

Enzyme Target	Histone Mark	Reported IC ₅₀ (μM)	Key Selectivity Notes
JMJD2E (KDM4C)	H3K9me3	19.6 [1]	Negligible activity at physiological concentrations.
JMJD1A (KDM3A)	H3K9me2	41.0 [1]	Negligible activity at physiological concentrations.

Overview of Key Experimental Methodologies

The data in the table above is derived from well-established biochemical and biophysical assays. Here is a brief overview of the key protocols cited in the search results.

- **Histone Demethylase AlphaScreen Assay:** This is a primary method for determining IC₅₀ values [1]. The assay measures the inhibition of demethylase activity on biotinylated histone peptides. The reaction involves the enzyme, **GSK-J1**, and a substrate mix containing α-ketoglutarate, Fe²⁺, ascorbic acid, and the peptide. The reaction is stopped with EDTA, and the product is detected using Streptavidin Donor and Protein-A Acceptor beads paired with an antibody specific to the methyl mark. Data is normalized and IC₅₀ is calculated using nonlinear regression [1].
- **Thermal Shift Assay (Tm Shift):** This assay was used to profile selectivity across a panel of human 2-oxoglutarate oxygenases [1]. It measures the change in the thermal stability of a protein upon binding of an inhibitor. A significant Tm shift (>2.5°C) was observed for the H3K27me3 demethylases (JMJD3/UTX) but not for other family members, suggesting no significant cross-reactivity at the time of testing [1].
- **MALDI-TOF Analysis:** This method directly assesses enzyme activity by measuring the demethylation of histone peptides. Purified enzyme (e.g., JMJD3 or UTX) is incubated with a methylated peptide substrate and varying concentrations of **GSK-J1**. The reaction is stopped, and the samples are analyzed by MALDI-TOF mass spectrometry to observe the mass shift corresponding to demethylation [2] [3].

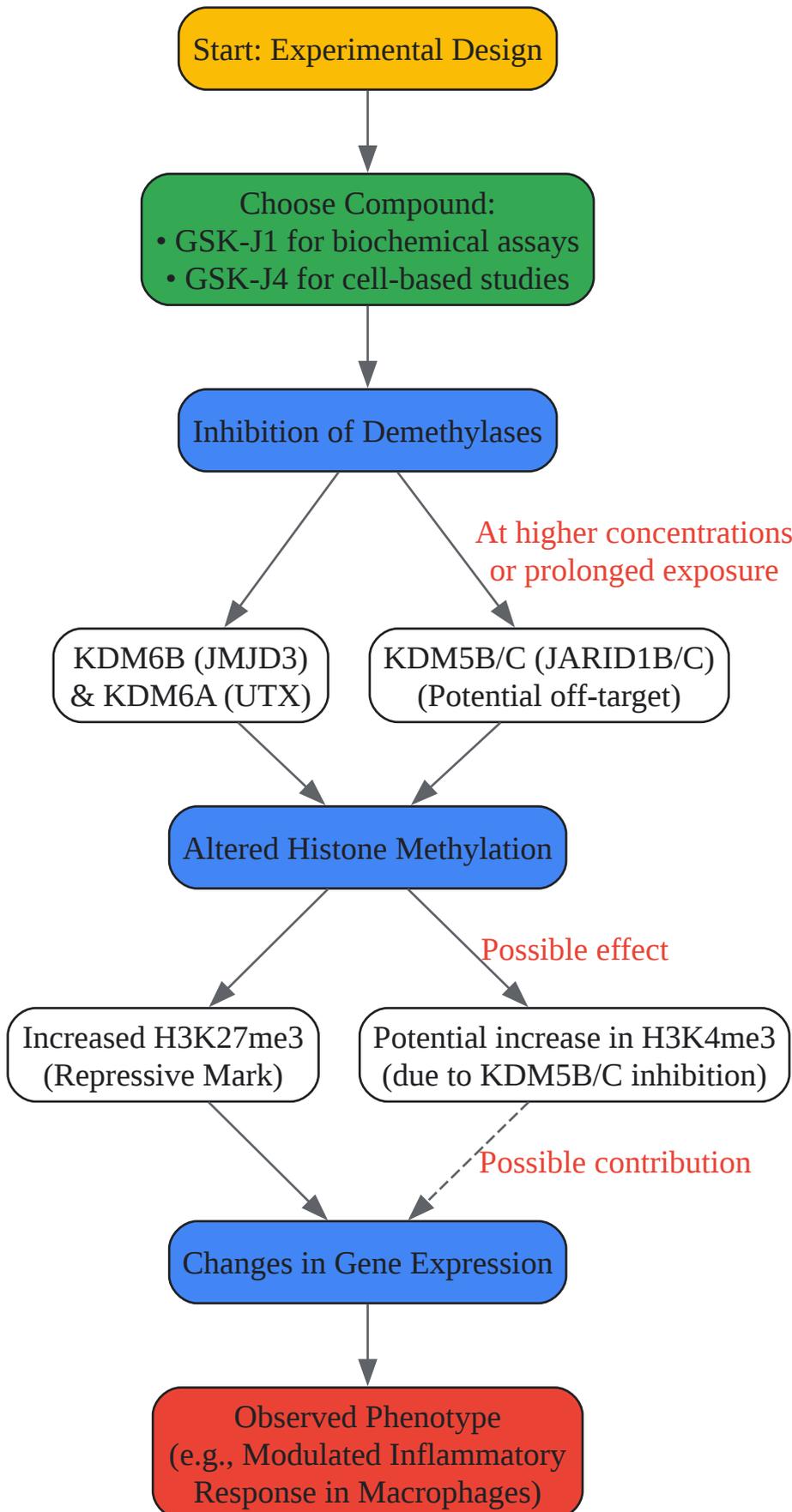
Critical Considerations for Researchers

When interpreting this data and planning the use of **GSK-J1** as a chemical probe, please consider the following points.

- **Selectivity Discussion:** While **GSK-J1** demonstrates strong selectivity for KDM6 subfamily demethylases over many other Jumonji enzymes, independent research noted inhibitory activity against the H3K4me3 demethylases **KDM5B/C** (JARID1B/C) [4] [5]. The developers of **GSK-J1** have acknowledged these findings, which align with their own expanding profiling data. Despite this, **GSK-J1** is still recognized in the scientific literature as one of the most selective KDM inhibitors available and a valuable chemical tool [4]. Conclusions drawn from experiments using **GSK-J1** should, therefore, account for its potential activity against KDM5 family demethylases, particularly at higher concentrations.
- **Cellular Activity & Metabolites:** **GSK-J1** itself has limited cell permeability. Its ethyl ester prodrug, **GSK-J4**, is commonly used in cell-based assays. Once inside the cell, GSK-J4 is hydrolyzed to the active compound, **GSK-J1** [4] [5]. It is crucial to use GSK-J4 for cellular experiments and to refer to the inhibition data for **GSK-J1** when interpreting the results.

Practical Workflow for Using **GSK-J1/J4**

The diagram below outlines a typical experimental workflow for employing these tool compounds, from target inhibition to phenotypic observation.



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Summary

In summary, the experimental data confirms that **GSK-J1 is a highly potent and relatively selective inhibitor of H3K27me3 demethylases (KDM6 family) over H3K4me3 demethylases (KDM5 family)**. Its potency against KDM6B/A is in the low nanomolar range, while its activity against KDM5B/C is in the high nanomolar to low micromolar range, offering a useful window for selective inhibition. For cellular work, the prodrug GSK-J4 should be used, and researchers should be mindful of the compound's full activity profile when designing experiments and interpreting results.

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